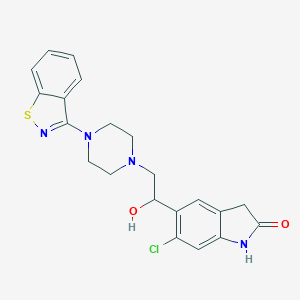

Hydroxy Ziprasidone

概要

説明

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder . This compound is a metabolite of Ziprasidone, formed through the hydroxylation process. It retains the core structure of Ziprasidone but includes an additional hydroxyl group, which can influence its pharmacological properties and interactions.

準備方法

The synthesis of Hydroxy Ziprasidone involves several steps, starting from the base compound, Ziprasidone. One common method is the solvent-evaporation technique, where Ziprasidone is reacted with specific reagents under controlled conditions to introduce the hydroxyl group . Industrial production methods often involve high-shear granulation and solvent-evaporation techniques to ensure high yield and purity .

化学反応の分析

Hydroxy Ziprasidone undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: This process can convert the hydroxyl group back to its original state or to other functional groups.

Substitution: The hydroxyl group can be replaced by other functional groups under specific conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Schizophrenia Treatment

Hydroxy Ziprasidone, like its parent compound, is effective in managing symptoms of schizophrenia. Studies indicate that ziprasidone has a comparable efficacy to other atypical antipsychotics, with a lower risk of metabolic side effects.

- Efficacy : A systematic review highlighted that ziprasidone was significantly superior to placebo in reducing psychotic symptoms (PANSS scores) in patients with schizophrenia .

- Weight Management : Patients switching to ziprasidone from other antipsychotics like olanzapine or risperidone showed significant reductions in weight and improvements in lipid profiles .

Bipolar Disorder

This compound is also indicated for the treatment of acute mania associated with bipolar disorder.

- Clinical Trials : Research has confirmed its efficacy in reducing manic symptoms, with improvements noted on the manic syndrome subscale .

Off-Label Uses

This compound has been explored for several off-label applications:

- Treatment-Resistant Depression : Some studies suggest that it may be beneficial in managing treatment-resistant depression due to its serotonergic activity .

- Delusional Parasitosis : Case reports indicate effectiveness in treating this condition, providing a potential alternative to traditional therapies .

- Parkinson's Disease Psychosis : Recent evidence suggests that this compound may be safe and effective for treating psychosis in patients with Parkinson's disease, although further studies are needed to confirm these findings .

Pharmacological Profile

This compound retains many pharmacological properties of ziprasidone, including:

- Receptor Affinity : It exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects while minimizing the risk of extrapyramidal symptoms .

- Weight Neutrality : One of the most significant advantages is its neutral effect on weight gain compared to other antipsychotics, making it suitable for long-term use without significant metabolic side effects .

Case Series on Efficacy

A systematic review included two prospective trials and multiple case reports demonstrating this compound's effectiveness across various patient demographics:

- Patient Demographics : Studies included diverse populations with varying degrees of symptom severity.

- Outcomes : Most patients reported significant improvements in psychotic symptoms with minimal adverse effects, supporting its use as a viable treatment option .

Long-Term Studies

Longitudinal studies have shown sustained efficacy and safety over extended periods:

- Patients switching from other antipsychotics to this compound maintained improvements in both psychiatric symptoms and metabolic parameters over 52 weeks .

Data Summary Table

| Application | Efficacy Evidence | Side Effects | Duration of Study |

|---|---|---|---|

| Schizophrenia | Superior to placebo; PANSS score reduction | Minimal weight gain | Up to 58 weeks |

| Bipolar Disorder | Significant reduction in manic symptoms | Weight neutral | Up to 52 weeks |

| Off-label Uses | Effective in treatment-resistant depression | Few adverse events | Varies |

| Parkinson's Psychosis | Generally safe; some adverse motor events reported | Rare | Ongoing studies |

作用機序

The mechanism of action of Hydroxy Ziprasidone is similar to that of Ziprasidone. It primarily acts as a serotonin-2A (5-HT2A) and dopamine D2 antagonist. This dual antagonism helps in modulating neurotransmitter activity in the brain, which is crucial for its antipsychotic effects . The hydroxyl group may influence its binding affinity and metabolic stability, potentially altering its efficacy and side effect profile.

類似化合物との比較

Hydroxy Ziprasidone can be compared with other hydroxylated metabolites of antipsychotic drugs, such as Hydroxy Risperidone and Hydroxy Olanzapine. These compounds share similar metabolic pathways but differ in their pharmacological profiles and therapeutic applications . This compound is unique due to its specific interaction with serotonin and dopamine receptors, which distinguishes it from other hydroxylated antipsychotic metabolites .

生物活性

Hydroxy Ziprasidone is a metabolite of the atypical antipsychotic ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, receptor interactions, and clinical implications.

Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, ziprasidone. It primarily acts as an antagonist at several neurotransmitter receptors, which are crucial for its therapeutic effects:

- Dopamine Receptors : this compound shows a high affinity for the D2 dopamine receptor, which is significant for reducing positive symptoms of schizophrenia.

- Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A, contributing to its efficacy in managing both positive and negative symptoms of schizophrenia. The blockade of 5-HT2A receptors is particularly noted for its role in reducing extrapyramidal side effects often associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of ziprasidone but with some distinctions due to its metabolic nature. Key pharmacokinetic parameters include:

- Absorption : The bioavailability of ziprasidone is significantly affected by food intake; it reaches 100% when taken with a meal and approximately 60% when taken on an empty stomach .

- Metabolism : this compound is formed through hepatic metabolism, primarily via aldehyde oxidase and to a lesser extent by cytochrome P450 enzymes. This metabolic pathway influences its activity and potential drug interactions .

- Half-Life : The half-life of this compound is approximately 10 hours, allowing for once or twice daily dosing regimens in clinical settings .

Clinical Efficacy

Research shows that this compound retains the therapeutic benefits associated with ziprasidone while potentially minimizing side effects. Clinical studies have indicated:

- Symptom Improvement : Patients treated with ziprasidone (and by extension this compound) demonstrated significant reductions in both positive and negative symptoms of schizophrenia as measured by standardized scales such as the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) .

- Weight and Lipid Profile : Long-term studies have reported that patients switching from other antipsychotics to ziprasidone experience weight stabilization and improvements in lipid profiles, suggesting a favorable metabolic profile compared to other treatments .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study 1 : A study involving patients switched from olanzapine to ziprasidone showed significant reductions in weight and triglycerides over a 58-week period. Patients reported improved adherence due to fewer side effects related to weight gain .

- Case Study 2 : In a cohort of patients with treatment-resistant schizophrenia, this compound was associated with enhanced symptom control without exacerbating metabolic syndrome, which is often a concern with atypical antipsychotics .

Summary Table

| Parameter | This compound | Ziprasidone |

|---|---|---|

| Bioavailability | Similar (affected by food) | 60% (fasting), 100% (with food) |

| Half-Life | ~10 hours | ~10 hours |

| Primary Metabolism | Aldehyde oxidase | CYP3A4, Aldehyde oxidase |

| Receptor Affinity | D2, 5-HT2A | D2, 5-HT2A |

| Clinical Use | Schizophrenia, Bipolar Disorder | Schizophrenia, Bipolar Disorder |

特性

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNREZQRIITXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。